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hemoglobin Iowa

Cat. No.: B1178180
CAS No.: 133108-59-5
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Description

Overview of Hemoglobin Structure and Function in Health

Normal adult hemoglobin (Hb A) is a tetrameric protein composed of two alpha (α) globin chains and two beta (β) globin chains (α₂β₂). uiowa.eduslideshare.netrcsb.orgbyjus.com Each globin chain is associated with a heme group, a prosthetic group containing an iron atom that reversibly binds oxygen. slideshare.netrcsb.orgbyjus.comwikipedia.orgwikipedia.orgslideshare.net The binding of oxygen to one heme site in the hemoglobin molecule increases the affinity of the remaining sites for oxygen, a phenomenon known as cooperative binding. uiowa.edurcsb.org This cooperative nature is essential for efficient oxygen uptake in the lungs and release in oxygen-deficient tissues, resulting in a characteristic sigmoidal oxygen dissociation curve. uiowa.edu Hemoglobin also plays a role in transporting carbon dioxide and nitric oxide. rcsb.orgwikipedia.org

Classification and Significance of Hemoglobin Variants in Research

Hemoglobin variants are structural abnormalities in the globin chains resulting from genetic mutations, typically single amino acid substitutions. wikipedia.orgencyclopedia.pubnih.govmlo-online.com Over 1,000 naturally occurring human hemoglobin variants have been identified, with varying effects on hemoglobin structure, function, and stability. nih.govnih.govresearchgate.net These variants are broadly classified into categories based on their impact, including those causing:

Decreased stability (unstable hemoglobins). nih.gov

Altered oxygen affinity (either increased or decreased). nih.gov

Abnormal solubility (leading to polymerization, such as in sickle cell hemoglobin). wikipedia.orgnih.gov

Increased rate of oxidation (leading to methemoglobinemia). nih.govnih.gov

Studies of hemoglobin variants have significantly contributed to the understanding of protein structure-function relationships, allosteric regulation, and the molecular basis of genetic diseases. nih.govnih.govresearchgate.netacs.org While many variants are clinically silent and discovered incidentally, others can cause a range of hematological disorders, collectively known as hemoglobinopathies. wikipedia.orgencyclopedia.pubnih.gov

Definition and Rarity of Hemoglobin Iowa (Hb Iowa) as a Specific Variant

This compound (Hb Iowa) is classified as a rare structural hemoglobin variant. nih.govtandfonline.comresearchgate.nettandfonline.com It is characterized by a single amino acid substitution in the beta-globin chain, specifically a glycine-to-alanine replacement at position 119 (β119). nih.govtandfonline.comresearchgate.nettandfonline.comtandfonline.comtandfonline.compsu.edutandfonline.com This position is denoted as GH2 according to the historical nomenclature. tandfonline.compsu.edutandfonline.com The underlying genetic mutation is a GGC to GCC transversion at codon 119 of the beta-globin gene. nih.govtandfonline.comresearchgate.nettandfonline.comtandfonline.compsu.edutandfonline.com

Hb Iowa is considered rare, with only a limited number of reported cases in academic literature. nih.govtandfonline.comresearchgate.nettandfonline.com The initial report described its presence in an African American infant also heterozygous for Hemoglobin S (Hb S) and the infant's mother, who was heterozygous for Hb A and Hb Iowa. nih.govtandfonline.comresearchgate.nettandfonline.com A subsequent report identified Hb Iowa in an African American girl who was a compound heterozygote for Hb C and Hb Iowa. nih.govtandfonline.comresearchgate.nettandfonline.com The rarity of Hb Iowa contributes to the limited data available on its prevalence and potential clinical implications.

Academic Research Scope and Objectives for this compound Studies

Academic research on this compound primarily focuses on its biochemical and structural characteristics, as well as its behavior in standard hematological testing. Studies have aimed to:

Precisely identify the amino acid substitution and the corresponding DNA mutation responsible for Hb Iowa. nih.govtandfonline.comresearchgate.nettandfonline.comtandfonline.compsu.edutandfonline.com

Characterize its electrophoretic and chromatographic properties, particularly its isoelectric point (pI), which has been noted as being intermediate to that of Hb F and Hb A, leading to potential misidentification in routine screening. nih.govtandfonline.comresearchgate.nettandfonline.compsu.edumdpi.com

Assess its functional properties, such as oxygen-carrying capacity and stability. tandfonline.compsu.edu

Document its occurrence in individuals, particularly in compound heterozygous states with other hemoglobin variants like Hb S and Hb C. nih.govtandfonline.comresearchgate.nettandfonline.com

Highlight the challenges Hb Iowa presents in neonatal screening and diagnostic testing due to its migration patterns in techniques like high-performance liquid chromatography (HPLC) and isoelectric focusing (IEF). nih.govtandfonline.comresearchgate.nettandfonline.com

Research findings indicate that, in the reported cases, Hb Iowa itself does not appear to cause significant abnormal hematological manifestations. nih.govtandfonline.comresearchgate.nettandfonline.comtandfonline.compsu.edu However, its presence can complicate the identification of other co-inherited hemoglobin variants, potentially leading to initial misdiagnoses. nih.govtandfonline.comresearchgate.nettandfonline.com Therefore, a key objective of studying Hb Iowa is to improve diagnostic accuracy and awareness among clinicians and laboratory personnel.

Table 1: Characteristics of this compound

FeatureDescription
Globin Chain AffectedBeta (β)
Amino Acid Position119 (GH2)
SubstitutionGlycine (B1666218) (Gly) to Alanine (B10760859) (Ala)
DNA MutationGGC to GCC at codon 119 of the HBB gene
RarityRare
Hematological ImpactNo abnormal manifestations reported in heterozygotes nih.govtandfonline.comresearchgate.nettandfonline.comtandfonline.compsu.edu
Diagnostic ChallengeCan be misidentified as Hb F or Hb A in screening nih.govtandfonline.comresearchgate.nettandfonline.com

Table 2: Reported Cases of this compound

Case DescriptionCo-inherited VariantHematological FindingsDiagnostic NotesSource
African American infant and the infant's motherHb S (infant)Mother (Hb A/Iowa) had normal hematological data. tandfonline.compsu.eduHb Iowa confused with Hb F in neonatal screening. tandfonline.compsu.edu tandfonline.compsu.edu
African American infant and her motherHb S (infant)No abnormal hematological manifestations reported. nih.govtandfonline.comresearchgate.nettandfonline.comHb Iowa mistaken for Hb F in routine neonatal screening. nih.govtandfonline.comresearchgate.nettandfonline.com nih.govtandfonline.comresearchgate.nettandfonline.com
African American girlHb CMild anemia with slightly low MCV, normal RBC count. nih.govtandfonline.comresearchgate.nettandfonline.comOriginally diagnosed as homozygous Hb C; Hb Iowa misidentified as Hb F and later Hb A. nih.govtandfonline.comresearchgate.nettandfonline.com nih.govtandfonline.comresearchgate.nettandfonline.com

These studies underscore the importance of advanced diagnostic techniques, such as DNA sequencing, for definitive identification of Hb Iowa and other rare variants, particularly when initial screening results are ambiguous or inconsistent with clinical findings. nih.govtandfonline.comresearchgate.nettandfonline.com

Properties

CAS No.

133108-59-5

Molecular Formula

C8H7ClN2S

Synonyms

hemoglobin Iowa

Origin of Product

United States

Historical Context of Hemoglobin Iowa Discovery and Initial Characterization

Chronology of Hb Iowa Identification and Reporting

Hemoglobin Iowa is characterized by a Glycine (B1666218) to Alanine (B10760859) substitution at position 119 (GH2) of the beta-globin chain (β119(GH2)Gly→Ala). tandfonline.com The initial report of this compound involved an African American infant who was also heterozygous for Hb S, and the infant's mother, who had Hb A/Iowa. nih.govresearchgate.net A second report described Hb Iowa in an African American girl who was also heterozygous for Hb C. nih.govresearchgate.nettandfonline.com These early reports established the presence of this specific variant in individuals of African American descent.

Methodologies Employed in the Original Discovery of Hb Iowa

The initial detection of this compound often involved conventional methods for hemoglobin variant analysis, which, notably, sometimes led to misidentification. nih.govresearchgate.nettandfonline.com In one reported case, capillary isoelectric focusing (cIEF) was used, which identified an unknown hemoglobin variant with an isoelectric point (pI) intermediate to that of Hemoglobin F (Hb F) and Hemoglobin A (Hb A). nih.govresearchgate.nettandfonline.com The definitive identification of this compound was achieved through DNA sequence analysis of the beta-globin gene. nih.govresearchgate.nettandfonline.com This analysis revealed a GGC→GCC mutation at codon 119, confirming the Glycine to Alanine substitution. tandfonline.com Early structural characterization also involved amino acid analyses of peptides derived from a tryptic digest of the aminoethylated beta-Iowa chain. researchgate.net

Here is a summary of methodologies used:

MethodPurposeOutcome in Hb Iowa Discovery
Capillary Isoelectric Focusing (cIEF)Initial detection and separation of Hb variantsIdentified an unknown variant with a specific pI. nih.govresearchgate.nettandfonline.com
DNA Sequence Analysis (β-globin gene)Definitive identification of the mutationConfirmed GGC→GCC mutation at codon 119, resulting in Gly→Ala substitution. tandfonline.comnih.govresearchgate.nettandfonline.com
Amino Acid Analysis (Tryptic digest)Structural characterizationDetermined the Gly→Ala replacement in the beta-Iowa chain. researchgate.net
High-Performance Liquid Chromatography (HPLC)Routine neonatal screeningHb Iowa was sometimes mistaken for Hb F. nih.govresearchgate.net
Cellulose Acetate (B1210297) and Citrate (B86180) Agar Gel ElectrophoresisRoutine analysisHb Iowa was sometimes misidentified as Hb A. nih.govresearchgate.net

Early Academic Observations on the Apparent Benign Nature of Hb Iowa

Early observations from the reported cases indicated that this compound was not associated with abnormal hematological manifestations. nih.govresearchgate.net Hematological data for individuals with Hb Iowa, including those who were compound heterozygotes with Hb S or Hb C, showed no significant clinical issues directly attributable to the presence of Hb Iowa. nih.govresearchgate.nettandfonline.com For instance, one case reported mild anemia with slightly low mean corpuscular volume (MCV) but a normal red blood cell (RBC) count in a child with Hb C/Hb Iowa, and the mother with Hb A/Iowa was asymptomatic with normal hematological data. nih.govtandfonline.com The Glycine to Alanine replacement in Hb Iowa was found not to affect its stability or oxygen-carrying properties based on these early findings. researchgate.net

Contextualization within the Broader History of Hemoglobin Variant Research

The discovery of this compound fits within the ongoing history of identifying and characterizing hemoglobin variants. Since the initial discovery of HbS, numerous other variants have been identified globally, often through newborn screening programs and investigations into individuals with atypical hematological profiles. uihc.orgbabysfirsttest.org The development of increasingly sophisticated techniques, from electrophoresis and chromatography to capillary isoelectric focusing and ultimately DNA sequencing, has been crucial in this endeavor. nih.govuni.edu The experience with Hb Iowa, where it was initially misidentified by routine methods, highlights the importance of advanced molecular techniques like DNA sequencing for accurate variant identification and the challenges inherent in screening for rare variants. nih.govresearchgate.nettandfonline.com Research into hemoglobin variants contributes to a deeper understanding of human genetic diversity, protein structure-function relationships, and the molecular basis of hematological conditions. The identification of seemingly benign variants like Hb Iowa is also important for accurate diagnosis and genetic counseling, preventing potential misdiagnoses of more severe hemoglobinopathies. nih.govresearchgate.net

Genetic and Molecular Basis of Hemoglobin Iowa

Gene Locus and Specific Mutation in the HBB Gene Associated with Hb Iowa

Hemoglobin Iowa is characterized by a mutation in the beta-globin gene (HBB), which is located on the short arm of chromosome 11. This gene provides the instructions for making the beta-globin chain, a key component of hemoglobin.

Detailed Analysis of the GGC→GCC Mutation at Codon 119

The molecular basis of this compound is a single nucleotide polymorphism (SNP) within the HBB gene. Specifically, it involves a transversion at codon 119, where the guanine (B1146940) base (G) in the GGC codon is replaced by a cytosine base (C), resulting in the codon GCC. This is a missense mutation, meaning it leads to a change in the amino acid sequence of the protein.

Table 1: Genetic Details of the this compound Mutation

Feature Description
Gene HBB (beta-globin)
Chromosome Locus 11p15.4
Codon 119
Normal Codon GGC
Mutated Codon GCC

| Nucleotide Change | G → C |

Implications of the β119(GH2)Gly→Ala Amino Acid Substitution

The GGC to GCC mutation at codon 119 translates to a substitution of the amino acid glycine (B1666218) (Gly) with alanine (B10760859) (Ala) at position 119 of the beta-globin polypeptide chain. This position is located in the GH helical segment of the globin protein. Despite this alteration in the primary structure, research indicates that the Gly→Ala replacement in this compound does not significantly impact the stability of the hemoglobin molecule or its oxygen-carrying capabilities. Functional studies have shown that the oxygen affinity and other physiological properties of this compound are within the normal range.

Genotype-Phenotype Correlation Studies for this compound

Individuals with the this compound trait (heterozygous state, Hb A/Iowa) are generally asymptomatic, and their hematological parameters are typically within the normal range. There have been no reports of abnormal hematological manifestations associated with this rare hemoglobin variant.

In-depth, large-scale genotype-phenotype correlation studies specifically for this compound are limited in the scientific literature, likely due to its rarity and benign clinical nature. The available data comes from case reports, which consistently describe a lack of clinical symptoms.

One of the primary clinical considerations for this compound is its potential for misidentification in routine hemoglobin analysis. During newborn screening using methods like high-performance liquid chromatography (HPLC) or isoelectric focusing (IEF), this compound can be mistaken for fetal hemoglobin (HbF). This can lead to diagnostic confusion, particularly in cases of compound heterozygosity, for instance, if an individual also carries the gene for sickle cell hemoglobin (HbS) or Hemoglobin C (HbC). Such misidentification could initially lead to an incorrect diagnosis of sickle cell disease or HbC disease.

Table 2: Reported Hematological Data in an Individual with Hb C/Hb Iowa

Parameter Result Reference Range
Hemoglobin Mild Anemia Normal
Mean Corpuscular Volume (MCV) Slightly Low Normal
Red Blood Cell (RBC) Count Normal Normal

Data derived from a case report of a compound heterozygote for Hemoglobin C and this compound.

Expression and Biosynthesis Pathways of the this compound Globin Chain

The biosynthesis of the beta-globin chain of this compound follows the general pathway of protein synthesis, beginning with the transcription of the mutated HBB gene into messenger RNA (mRNA) in the nucleus of erythroid precursor cells. The mRNA is then translated into the variant β-Iowa globin chain on ribosomes in the cytoplasm.

While the fundamental process of its synthesis is understood to be the same as that for the normal beta-globin chain, specific studies detailing the expression levels and the efficiency of the biosynthesis of the β-Iowa chain have not been extensively reported. The balanced production of alpha and beta-globin chains is crucial for normal red blood cell function. In individuals heterozygous for this compound, it is presumed that the β-Iowa chain is produced in sufficient quantities to pair with alpha-globin chains, forming the stable α2β(Iowa)2 tetramer, without causing a significant imbalance that would lead to a thalassemia-like phenotype. The absence of clinical symptoms or significant hematological abnormalities in carriers suggests that the expression and assembly of the this compound variant into functional hemoglobin tetramers are not substantially impaired.

Structural Elucidation and Conformational Analysis of Hemoglobin Iowa

Primary and Secondary Structure Research of the Beta-Globin Chain in Hb Iowa

The structural foundation of Hemoglobin Iowa (Hb Iowa) is defined by a specific alteration in the primary sequence of its beta-globin chain. The secondary structure, like other hemoglobins (B146990), is predominantly alpha-helical, a conformation stabilized by hydrogen bonds.

Amino Acid Sequence Analysis of β-Iowa Chain Peptides

This compound is distinguished by a single point mutation in the beta-globin gene (HBB). This genetic alteration results in the substitution of the amino acid Glycine (B1666218) (Gly) with Alanine (B10760859) (Ala) at the 119th position of the polypeptide chain. This position corresponds to the GH2 helical region of the beta chain.

The initial structural characterization of the β-Iowa chain was accomplished through protein chemistry techniques. After separating the abnormal chain, it was subjected to tryptic digestion. This enzymatic process cleaves the protein into smaller, more manageable peptide fragments. These peptides were subsequently isolated and their amino acid composition was determined to pinpoint the exact location of the substitution. DNA sequence analysis later confirmed this finding, identifying the specific codon change from GGC to GCC.

Table 1: Summary of this compound Identification

Property Description Reference
Hemoglobin Name This compound
Affected Globin Chain Beta (β)
Amino Acid Substitution β119 Glycine → Alanine
Codon Change GGC → GCC
Structural Location Position GH2

Tertiary and Quaternary Structural Investigations of the Hb Iowa Tetramer

Insights from X-ray Crystallography Studies (General Hemoglobin Research)

The quaternary structure of hemoglobin involves the arrangement of its four subunits into a roughly tetrahedral shape. Crucial to its function is the transition between the low-oxygen-affinity "tense" (T) state and the high-oxygen-affinity "relaxed" (R) state, which involves a significant rotation at the interface between the α1β1 and α2β2 dimers. While no specific X-ray crystallography studies have been published for Hb Iowa, such an analysis would be essential to definitively determine if the β119 Gly→Ala substitution introduces any subtle changes to either the T or R state conformations or the dynamics of the transition between them.

Spectroscopic and Chromatographic Approaches to Hb Iowa Structure

Spectroscopic and chromatographic methods have been crucial in the identification and initial characterization of Hb Iowa. During neonatal screening, its presence was first detected using high-performance liquid chromatography (HPLC) and isoelectric focusing (IEF), although it was initially mistaken for fetal hemoglobin (Hb F).

Reversed-phase HPLC was instrumental in isolating the variant β-Iowa chain from the normal βA, α, and γ chains, demonstrating that the substitution conferred different chromatographic properties. Capillary isoelectric focusing (cIEF) was also able to distinguish Hb Iowa, identifying it as a variant with an isoelectric point (pI) intermediate between that of Hb F and normal adult hemoglobin (Hb A). These methods, which separate proteins based on charge and hydrophobicity, provided the first evidence of a structural alteration. Functionally, studies indicated that the Gly→Ala replacement in Hb Iowa does not significantly affect its stability or oxygen-carrying properties.

Table 2: Analytical Methods Used in the Study of Hb Iowa

Technique Application Findings Reference
Reversed-Phase HPLC Separation of globin chains β-Iowa chain has distinct retention properties compared to βA, α, and γ chains.
Isoelectric Focusing (IEF) Separation of Hb variants Initially misidentified as Hb F, indicating a similar isoelectric point.
Capillary IEF (cIEF) High-resolution separation Identified as a variant with a pI between that of Hb F and Hb A.
DNA Sequencing Genetic confirmation Confirmed the GGC→GCC mutation in the β-globin gene.

Analysis of Heme Pocket Interactions and Inter-subunit Interfaces in Hb Iowa

The location of the amino acid substitution at position β119(GH2) is significant. This position is at the corner between the G and H helices. While not in direct contact with the heme group, alterations in this region could potentially transmit subtle conformational changes. The heme pocket itself is a largely hydrophobic crevice where the iron-containing heme group resides, and its precise geometry is critical for reversible oxygen binding.

The stability and allosteric function of hemoglobin are heavily dependent on the interactions at the interfaces between the four subunits. The α1β1 interface is extensive and stable, while the α1β2 interface undergoes significant changes during the T-to-R quaternary transition. The β119 residue is located near the α1β1 interface. A change from glycine, the smallest amino acid, to the slightly larger alanine could introduce minor steric adjustments at this interface. However, as hematological data and stability studies for individuals with Hb Iowa were normal, it is inferred that this substitution does not significantly disrupt the heme pocket or the critical inter-subunit contacts necessary for cooperative oxygen binding.

Molecular Dynamics Simulations and Computational Modeling of Hb Iowa Conformation

Molecular dynamics (MD) simulations and computational modeling are powerful tools for investigating the structure, dynamics, and function of proteins at an atomic level. These methods can simulate the movements of atoms over time, providing insights into conformational flexibility, the stability of interactions, and the potential impact of a mutation.

For hemoglobin, MD simulations can explore the transition between the T and R states, the dynamics of the heme pocket, and the communication pathways between subunits. Although no specific computational studies on Hb Iowa have been published, this approach could be used to model the Gly→Ala substitution. Such a study could predict changes in the local flexibility of the GH corner, assess the impact on the α1β1 interface, and calculate any subtle alterations in the free energy of the T and R states. This would provide a theoretical complement to the experimental observations that the variant has no discernible effect on stability or oxygen transport.

Functional Characterization of Hemoglobin Iowa

Oxygen Affinity and Oxygen Dissociation Curve Studies in Hb Iowa

Oxygen affinity is a key functional property of hemoglobin, described by the oxygen dissociation curve. This curve illustrates the relationship between the partial pressure of oxygen (PO₂) and the percentage of hemoglobin saturated with oxygen. Hemoglobin's sigmoidal oxygen dissociation curve reflects its cooperative binding of oxygen, where the binding of one oxygen molecule increases the affinity of the remaining sites. nih.govnih.govarsveterinaria.org.br

Research findings on Hemoglobin Iowa indicate that the Gly→Ala replacement at β119 does not significantly affect its oxygen carrying properties. cenmed.comnih.govwikipedia.org This suggests that the oxygen dissociation curve for Hb Iowa is likely comparable to that of wild-type adult hemoglobin (Hb A), exhibiting normal cooperative binding and oxygen affinity under physiological conditions. cenmed.comnih.govwikipedia.orgresearchgate.net

Allosteric Regulation and Ligand Binding Mechanisms in Hb Iowa

Hemoglobin's function is subject to allosteric regulation, where the binding of ligands at sites distinct from the oxygen-binding site influences oxygen affinity. Key allosteric effectors include protons (contributing to the Bohr effect), carbon dioxide, and 2,3-bisphosphoglycerate (B1242519) (2,3-BPG). regulations.govnih.govwikipedia.orgwikipedia.org These effectors stabilize the low-affinity T (tense) state or the high-affinity R (relaxed) state of hemoglobin, thereby modulating oxygen release and uptake. nih.govnih.govwikipedia.org

Studies on this compound have reported that its oxygen carrying properties are unaffected by the β119 Gly→Ala substitution. cenmed.comnih.govwikipedia.org This implies that the allosteric regulation and ligand binding mechanisms in Hb Iowa function similarly to those in wild-type hemoglobin. researchgate.net

The Bohr effect describes the phenomenon where hemoglobin's oxygen affinity decreases with decreasing pH (increasing acidity) and increasing carbon dioxide concentration. This effect is vital for efficient oxygen delivery to metabolically active tissues where CO₂ production is high and pH is lower. nih.govnih.govwikipedia.org Protons bind to specific residues on the hemoglobin molecule, stabilizing the deoxy (T) state and promoting oxygen release. nih.govwikipedia.org

Based on the reported normal oxygen carrying properties of Hb Iowa, it is expected that its Bohr effect parameters, reflecting the pH and CO₂ sensitivity of oxygen binding, are comparable to those of wild-type hemoglobin. cenmed.comnih.govwikipedia.orgresearchgate.net

Beyond protons and carbon dioxide, 2,3-BPG is a significant allosteric effector in red blood cells. It binds to a central cavity in the deoxyhemoglobin tetramer, stabilizing the T state and reducing oxygen affinity, thus facilitating oxygen release to tissues.

Hemoglobin Stability Assessments of the Hb Iowa Variant

Hemoglobin stability refers to the structural integrity of the hemoglobin molecule. Unstable hemoglobin variants can precipitate within red blood cells, leading to the formation of Heinz bodies and hemolytic anemia.

Assessments of the this compound variant have indicated that the Gly→Ala replacement at β119 does not affect its stability. cenmed.comnih.govwikipedia.org This finding is consistent with the observation of normal hematological data in individuals carrying Hb Iowa. cenmed.comnih.govwikipedia.org

Comparative Functional Genomics of Hb Iowa with Wild-Type Hemoglobin

Comparative functional genomics involves analyzing the functional consequences of genetic variations. This compound results from a point mutation in the HBB gene, leading to a single amino acid substitution in the beta-globin chain.

The key finding from the functional characterization of Hb Iowa is that, despite the amino acid substitution, its stability and oxygen carrying properties are reported as being within normal ranges, comparable to wild-type adult hemoglobin (Hb A). cenmed.comnih.govwikipedia.orgresearchgate.net This suggests that the β119(GH2) Gly→Ala substitution does not critically disrupt the complex allosteric mechanisms or structural stability required for normal hemoglobin function. While the precise molecular details of why this specific substitution at this position does not alter function are not extensively detailed in the provided results, the reported outcome indicates functional equivalence to the wild-type protein in standard assays.

Here is a summary of the reported functional characteristics of this compound:

CharacteristicFinding for this compoundComparison to Wild-Type Hemoglobin (Hb A)Source(s)
Oxygen Carrying PropertiesNot affectedNormal cenmed.comnih.govwikipedia.org
Oxygen Dissociation CurveNot affectedNormal cenmed.comnih.govwikipedia.orgresearchgate.net
Allosteric RegulationNot affectedNormal cenmed.comnih.govwikipedia.orgresearchgate.net
Bohr EffectNot affectedNormal cenmed.comnih.govwikipedia.orgresearchgate.net
Impact of Allosteric EffectorsNot affectedNormal cenmed.comnih.govwikipedia.orgresearchgate.net
Hemoglobin StabilityNot affectedNormal cenmed.comnih.govwikipedia.orgresearchgate.net
Hematological DataWithin normal rangesNormal cenmed.comnih.govwikipedia.org

Mechanistic Insights into Hemoglobin Iowa S Benign Phenotype

Molecular Explanations for Normal Hemoglobin Iowa Stability and Oxygen-Carrying Properties

Studies on this compound have indicated that the Gly→Ala replacement at β119 does not adversely affect its stability or oxygen-carrying properties. nih.govtandfonline.com Normal hemoglobin's primary function is to transport oxygen from the lungs to the tissues and facilitate carbon dioxide removal. nih.govfrontiersin.org This function relies on the protein's ability to reversibly bind oxygen, a process influenced by its structure and stability. nih.govbritannica.com Hemoglobin exists in two primary states: the tense (T) state, which has low oxygen affinity, and the relaxed (R) state, which has high oxygen affinity. nih.govuiowa.edu The transition between these states is crucial for efficient oxygen uptake and release. nih.gov

The fact that this compound maintains normal oxygen-carrying properties implies that the β119 substitution does not disrupt the cooperative binding of oxygen or the allosteric transitions between the T and R states. nih.gov The stability of this compound is also reported as normal, suggesting the mutation does not lead to protein unfolding or degradation under physiological conditions. nih.govtandfonline.com

Absence of Pathological Aggregation or Precipitation in Hb Iowa (e.g., Sickling)

Unlike some other hemoglobin variants, such as Hemoglobin S which causes sickle cell disease, this compound does not exhibit pathological aggregation or precipitation. uihc.orgbloodcenter.orgresearchgate.net Sickle cell disease is characterized by the polymerization of deoxygenated Hemoglobin S molecules, leading to the deformation of red blood cells into a sickle shape. uihc.orgbloodcenter.orgresearchgate.net This sickling can obstruct blood flow, causing pain and tissue damage. uihc.orgbloodcenter.org

The absence of sickling or other forms of aggregation in this compound indicates that the β119Gly→Ala substitution does not create the necessary molecular interactions that promote aberrant protein assembly. The structural integrity and surface properties of this compound appear to be maintained sufficiently to prevent self-association and precipitation within red blood cells.

Research into the Cellular and Subcellular Effects of this compound Presence

Current research indicates that the presence of this compound is not associated with abnormal hematological manifestations. researchgate.netnih.gov This suggests a lack of significant detrimental cellular or subcellular effects. In typical red blood cells, hemoglobin functions within the cytoplasm, and its proper folding and stability are crucial for maintaining cellular homeostasis. frontiersin.org

Studies on the cellular and subcellular effects of this compound specifically are limited in the provided search results. However, the benign clinical phenotype implies that this compound does not induce widespread cellular damage, oxidative stress, or interference with normal red blood cell function at the subcellular level. In contrast, the presence of abnormal hemoglobins (B146990) like Hemoglobin S can lead to various cellular pathologies, including altered cell shape, increased rigidity, and premature destruction. uihc.orgbloodcenter.orgmdpi.com

Role of Gly→Ala Substitution at β119 in Maintaining Hemoglobin Homeostasis

Other hemoglobin variants with substitutions at the β119 position exist, and their effects on stability can vary. For instance, Hemoglobin Fannin-Lubbock, with a Gly→Asp substitution at β119, is reported as slightly unstable or classified as an unstable hemoglobin, although without altered oxygen affinity. siic.info This contrast highlights that the specific nature of the amino acid substitution at β119 is critical in determining the functional and structural consequences for the hemoglobin molecule. The neutral and relatively small alanine (B10760859) substitution in this compound, compared to the negatively charged aspartate in Hemoglobin Fannin-Lubbock, likely contributes to its preserved stability and benign character.

Advanced Methodologies in Hemoglobin Variant Research with Reference to Hemoglobin Iowa

Molecular Genetic Sequencing Techniques for Hb Iowa Detection

Definitive identification of Hemoglobin Iowa relies on molecular genetic sequencing techniques. This is crucial as routine protein-level analysis can often misidentify this variant. Hb Iowa is characterized by a Gly→Ala substitution at position 119 of the β-globin chain, resulting from a GGC→GCC mutation in the β-globin gene.

DNA sequence analysis provides the most accurate and unambiguous method for confirming the presence of the Hb Iowa mutation. This is particularly important in cases where results from other diagnostic methods are conflicting or when a patient's clinical presentation does not align with an initial diagnosis. For instance, Hb Iowa has been misidentified as Hemoglobin F (Hb F) during neonatal screening by methods such as high-performance liquid chromatography (HPLC) and isoelectric focusing (IEF), leading to incorrect diagnoses of conditions like sickle cell disease or Hb C disease.

The process of molecular genetic sequencing for Hb Iowa typically involves the amplification of the β-globin gene from the patient's DNA, followed by sequencing to identify the specific nucleotide change. This approach not only confirms the diagnosis of Hb Iowa but also helps in distinguishing it from other hemoglobin variants that might present with similar characteristics in less specific assays. The use of DNA sequencing has been critical in rectifying initial misidentifications of Hb Iowa.

Chromatographic Separations for Hb Iowa Characterization

Chromatographic techniques are fundamental in the initial screening and characterization of hemoglobin variants. These methods separate different hemoglobin types based on their physical and chemical properties.

High-performance liquid chromatography (HPLC) is a widely utilized automated method for screening hemoglobinopathies. Cation-exchange HPLC, in particular, is a powerful tool for separating and quantifying various hemoglobin fractions, including HbA2 and HbF, and for detecting abnormal variants. The separation is based on the interaction of the charged hemoglobin molecules with the ion-exchange column material. Different hemoglobins (B146990) elute at characteristic retention times, allowing for their presumptive identification.

However, in the context of Hb Iowa, HPLC can present diagnostic challenges. During routine neonatal screening, Hb Iowa has been mistaken for Hb F. This misidentification can lead to an incorrect initial diagnosis. Therefore, while HPLC is an excellent screening tool, any unusual or unexpected peaks should be further investigated using more definitive methods like molecular sequencing, especially when the clinical picture is inconsistent with the HPLC findings.

Table 1: Illustrative HPLC Retention Times for Common Hemoglobins

Hemoglobin TypeTypical Retention Time (minutes)
Hb F1.0 - 1.2
Hb A2.0 - 3.0
Hb A23.3 - 3.9
Hb S4.3 - 4.7
Hb C4.9 - 5.3
Note: Retention times can vary between different HPLC systems and protocols. This table provides a general reference.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a specialized technique used for the separation of individual globin chains. This method is instrumental in identifying and quantifying the different globin chains (α, β, γ, δ) that constitute the hemoglobin tetramers. The separation is based on the differential hydrophobicity of the globin chains.

In RP-HPLC, a hydrophobic stationary phase is used, and the globin chains are eluted by a gradient of an organic solvent, such as acetonitrile, in the mobile phase. This technique can effectively separate the normal β-globin chain from the variant β-globin chain of Hb Iowa, although specific chromatograms for Hb Iowa are not widely published due to its rarity. The principle of separation relies on the altered hydrophobicity of the β-chain due to the amino acid substitution. RP-HPLC is a valuable tool for confirming the presence of an abnormal globin chain and for studying its relative quantity.

Electrophoretic Methods for Hb Iowa Analysis

Electrophoretic methods separate molecules based on their net electrical charge and size. These techniques are cornerstones in the investigation of hemoglobin variants.

Isoelectric focusing (IEF) is a high-resolution electrophoretic technique that separates proteins based on their isoelectric point (pI). Hemoglobin molecules migrate through a pH gradient until they reach a point where their net charge is zero, at which they stop moving. This allows for the fine differentiation of hemoglobin variants that may have similar mobilities in conventional electrophoresis.

In the case of Hb Iowa, IEF has been used in its characterization. It has been noted that Hb Iowa has an isoelectric point intermediate to that of Hb F and Hb A. However, similar to HPLC, IEF can also lead to the misidentification of Hb Iowa as Hb F, particularly in neonatal screening. This underscores the importance of using IEF as part of a comprehensive diagnostic strategy rather than a standalone test for rare variants like Hb Iowa.

Table 2: Comparative Isoelectric Points (pI) of Selected Hemoglobins

Hemoglobin TypeApproximate Isoelectric Point (pI)
Hb F6.98
Hb A7.00
Hb S7.20
Hb C7.40
Note: The pI of Hb Iowa is intermediate between Hb F and Hb A.

Polyacrylamide gel electrophoresis (PAGE) of globin chains, often performed in the presence of urea (B33335) and a non-ionic detergent (e.g., Triton X-100), is another method for separating individual globin chains. This technique separates the chains based on both their charge and size.

This method can distinguish between the α, β, γ, and δ globin chains. While specific data on the electrophoretic mobility of the Hb Iowa β-chain in PAGE is limited, the substitution of a neutral amino acid (glycine) with another neutral amino acid (alanine) would likely result in a subtle, if any, change in mobility under standard conditions unless it affects the protein's conformation or interaction with the gel matrix. The primary utility of this technique in the context of a suspected β-chain variant like Hb Iowa would be to confirm that the abnormality lies within the β-globin chain.

Spectroscopic Techniques in this compound Research (e.g., NMR, CD)

Advanced spectroscopic techniques are pivotal in elucidating the subtle structural and dynamic properties of hemoglobin variants that may not be apparent from basic functional assays. While specific studies applying Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy directly to Hemoglobin (Hb) Iowa are not extensively documented in publicly available research, the principles and applications of these techniques to other hemoglobin variants provide a clear framework for how they could be used to characterize the specific Gly→Ala substitution at the β119 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers unparalleled insight into the structure, dynamics, and interactions of proteins at an atomic level. For hemoglobin research, NMR can be used to:

Probe Local Conformations: One-dimensional and two-dimensional NMR experiments can detect changes in the chemical environment of individual protons. This would be particularly useful for studying the α1β1 interface where the β119 residue is located. A substitution from a flexible glycine (B1666218) to a more rigid alanine (B10760859) could induce subtle shifts in the resonances of nearby amino acid protons, signaling a local conformational adjustment.

Monitor Ligand Binding: NMR is sensitive to the ligation state of the heme iron and the quaternary structure transition (T-state to R-state). While initial studies reported normal oxygen-carrying properties for Hb Iowa, high-resolution NMR could detect minor alterations in the allosteric pathway or subunit cooperativity.

Circular Dichroism (CD) Spectroscopy is a powerful tool for assessing the secondary and tertiary structure of proteins and their stability.

Tertiary Structure and Stability: Near-UV and Soret region CD spectra provide information about the tertiary structure and the environment of the heme pocket. Thermal or chemical denaturation studies monitored by CD spectroscopy are standard methods to quantify protein stability. Although Hb Iowa was initially reported as stable, a quantitative thermal denaturation experiment monitored by CD could reveal subtle differences in its melting temperature (Tm) compared to HbA, providing a precise measure of its thermostability. Unstable hemoglobin variants often show a lower melting temperature in such assays.

The table below illustrates the type of comparative data that could be generated from spectroscopic analyses of Hb Iowa versus HbA.

ParameterTechniqueExpected Finding for HbA (Reference)Potential Finding for Hb IowaInterpretation
Proton Chemical Shifts (α1β1 interface)NMR SpectroscopyDefined resonance peaks for key interface residuesMinor shifts in peaks for residues near β119Slight alteration of local conformation at the subunit interface
Melting Temperature (Tm)CD Spectroscopy (Thermal Denaturation)~58-60 °C (Varies with conditions)Similar or slightly reduced TmQuantifies thermal stability; a minor reduction could indicate subtle destabilization not leading to clinical instability
Far-UV CD Minima (208 & 222 nm)CD SpectroscopyCharacteristic minima indicating high α-helical contentNo significant change expectedPreservation of the overall secondary structure

In Silico Analysis and Predictive Modeling for Hemoglobin Variants

Computational biology, or in silico analysis, provides powerful predictive tools for assessing the potential impact of genetic variants on protein structure and function before undertaking complex laboratory experiments. For a rare variant like this compound, these methods can offer valuable hypotheses about its molecular properties.

Sequence- and Consensus-Based Prediction: A primary step involves using algorithms that predict the pathogenicity of a missense mutation based on sequence conservation, amino acid properties, and curated databases of known variants. Tools like SIFT (Sorting Intolerant From Tolerant), PolyPhen-2 (Polymorphism Phenotyping v2), and CADD (Combined Annotation Dependent Depletion) analyze the Gly119Ala substitution. These predictors would evaluate the evolutionary conservation of the glycine at position 119 across different species and the physicochemical difference between glycine and alanine. Given that glycine at this position is highly conserved, many tools might predict this change to be "damaging" or "deleterious," though clinical data for Hb Iowa indicates it is benign. This highlights that while predictive tools are useful, their results must be interpreted with caution and validated with clinical and experimental data.

Structure-Based Modeling and Molecular Dynamics (MD) Simulations: More sophisticated analyses use the known three-dimensional crystal structure of hemoglobin to model the mutation's effects. The Gly119Ala substitution occurs in the GH2 corner of the β-chain, a region that contributes to the extensive and critical α1β1 subunit interface.

Structural Modeling: A static structural model of Hb Iowa can be generated by computationally replacing the glycine with an alanine in the HbA structure (PDB code: 2DN2). This model would allow for an assessment of potential steric clashes. The substitution of the small, flexible glycine with the slightly larger, more constrained alanine might alter local packing interactions with adjacent residues on the α-chain.

Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of the protein, tracking the movements of atoms over time (nanoseconds to microseconds). A simulation comparing HbA and Hb Iowa could reveal changes in:

Interface Stability: The number and stability of hydrogen bonds and hydrophobic contacts across the α1β1 interface could be quantified.

Protein Flexibility: Root Mean Square Fluctuation (RMSF) analysis could show if the mutation alters the flexibility of the GH corner or other functionally important regions.

The following table summarizes how different in silico tools could be applied to analyze the this compound variant.

MethodologyTool/ApproachParameter AnalyzedPotential Prediction for Hb Iowa (β Gly119Ala)Rationale/Interpretation
Sequence-Based PredictionSIFT / PolyPhen-2Pathogenicity ScorePotentially "Damaging" or "Deleterious"Glycine at β119 is highly conserved evolutionarily; substitution is often flagged as potentially significant.
Consensus-Based PredictionCADD / REVELDeleteriousness ScoreModerate to high scoreIntegrates multiple annotations, including conservation and functional information, which may flag the substitution.
Structural ModelingPyMOL / ChimeraLocal steric effectsMinimal steric hindrance due to the small size of alanineThe change from glycine to alanine introduces a methyl group but is unlikely to cause major structural clashes at the α1β1 interface.
Molecular DynamicsGROMACS / AMBERInterface hydrogen bonds, RMSF, RMSDSlight decrease in local flexibility (RMSF) at the mutation siteCould reveal subtle changes in protein dynamics and interface stability not detectable by other means.

Comparative Analysis of Hemoglobin Iowa with Other Hemoglobin Variants

Structural Homologies and Divergences with Clinically Significant Hemoglobin Variants (e.g., Hb F, Hb S, Hb C)

Homologies:

Quaternary Structure: Like other functional hemoglobins (B146990), Hb Iowa assembles into a heterotetramer of two alpha chains and two beta chains (α2β2). The contacts between the subunits (α1β1 and α1β2 interfaces) are critical for cooperative oxygen binding and are presumed to be intact in Hb Iowa, given its normal function.

Divergences:

Hb F (α2γ2): The primary structural divergence from Hb F lies in the entire primary sequence of the non-alpha chains (beta vs. gamma). However, the similar electrophoretic mobility of Hb Iowa and a form of fetal hemoglobin (Hb F1) suggests that the Gly→Ala substitution in Hb Iowa results in a surface charge and conformation that coincidentally mimics that of the gamma chain in the specific analytical environment.

Hb S (β6 Glu→Val): The mutation in Hb S occurs on the surface of the beta-globin chain. This single amino acid change from a negatively charged glutamic acid to a nonpolar valine creates a hydrophobic patch that leads to polymerization of deoxygenated Hb S molecules, causing red blood cell sickling. The β119 Gly→Ala mutation in Hb Iowa is internal and does not introduce such a drastic change in surface properties, hence it does not polymerize.

Hb C (β6 Glu→Lys): The mutation in Hb C involves a change from a negatively charged glutamic acid to a positively charged lysine. This alters the molecule's solubility, leading to crystal formation within red blood cells. The Hb Iowa mutation does not significantly alter the protein's solubility or charge in a way that promotes crystallization.

FeatureHemoglobin Iowa (β119 Gly→Ala)Hemoglobin F (α2γ2)Hemoglobin S (β6 Glu→Val)Hemoglobin C (β6 Glu→Lys)
Mutation Location GH2 helix (internal)Different globin chain (gamma)A3 helix (surface)A3 helix (surface)
Structural Impact Minimal; conservative substitutionDifferent primary structureCreates hydrophobic patchAlters surface charge and solubility
Pathophysiology None; benignNormal fetal functionPolymerization under deoxygenationCrystallization
Electrophoretic Mobility Similar to Hb F1 and Hb ADistinct from HbASlower than HbASlower than HbS

Functional Distinctions and Similarities Compared to Other Benign or Pathogenic Hemoglobins

Functionally, this compound is characterized by its normalcy. Research indicates that the Gly→Ala replacement does not adversely affect the hemoglobin molecule's stability or its oxygen-carrying capabilities.

Oxygen Affinity (P50): The P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated. For normal adult hemoglobin (HbA), this value is typically around 26-27 mmHg. While specific P50 values for purified Hb Iowa are not documented in readily available literature, the normal hematological profiles of carriers strongly suggest that its P50 and, consequently, its oxygen affinity are within the normal physiological range. In contrast, Hb F has a naturally higher oxygen affinity (lower P50) to facilitate oxygen transfer from mother to fetus. Pathogenic variants like Hb S and Hb C have P50 values similar to HbA, as their primary pathology is not related to altered oxygen affinity but to changes in physical properties upon deoxygenation or crystallization, respectively.

Cooperativity (Hill Coefficient): Cooperative binding, reflected by a sigmoidal oxygen-dissociation curve and a Hill coefficient of approximately 2.8 for HbA, is a critical feature of hemoglobin's function. It allows for efficient oxygen uptake in the lungs and release in the tissues. The absence of clinical symptoms like erythrocytosis (which can be caused by high-affinity variants) or cyanosis (associated with low-affinity variants) in individuals with Hb Iowa implies that its cooperativity is maintained.

Stability: Hb Iowa is a stable hemoglobin variant. This is in contrast to many other beta-chain variants that can be unstable, leading to the formation of Heinz bodies and causing chronic hemolytic anemia. The mutations in Hb S and Hb C also lead to instability, but through specific mechanisms of polymerization and crystallization rather than simple protein denaturation.

ParameterThis compoundHemoglobin FHemoglobin SHemoglobin CHemoglobin A (Reference)
Oxygen Affinity (P50) Normal (inferred)High (Low P50)NormalNormal~26.6 mmHg
Cooperativity (Hill Coeff.) Normal (inferred)NormalNormalNormal~2.8
Stability StableStableUnstable (polymerizes)Unstable (crystallizes)Stable
Clinical Phenotype BenignNormal (fetal)Sickle Cell DiseaseHb C Disease/TraitNormal

Genetic Linkage and Population Studies Involving this compound

This compound is considered a rare beta-globin variant. To date, it has been identified in a few unrelated individuals of African American descent. There are no comprehensive population screening studies that establish its precise frequency in the general population or within specific ethnic groups. The limited number of reported cases precludes any meaningful analysis of genetic linkage or association with other genetic markers. Its rarity suggests it is likely a result of a sporadic mutation event that has not been subject to any positive selective pressure.

Evolutionary Perspectives on Beta-Globin Chain Variants Including Hb Iowa

The HBB gene cluster is a classic model for studying gene evolution, showcasing gene duplication, conversion, and adaptive selection in response to environmental pressures like malaria. The mutations giving rise to Hb S, Hb C, and Hb E are well-known examples of balancing selection, where the heterozygous state confers a survival advantage against malaria.

The β119 position, where the Hb Iowa mutation occurs, is part of a region that is highly conserved across many mammalian species. This high degree of conservation typically implies that the original amino acid (glycine) is important for the structure or function of the protein. However, the fact that its substitution with alanine (B10760859) in Hb Iowa results in a benign phenotype suggests that at this specific location, a small, nonpolar amino acid is tolerated without significant functional consequence.

Implications for Hemoglobinopathy Research and Diagnostic Science

Contributions of Hemoglobin Iowa Studies to Understanding Hemoglobin Structure-Function Relationships

This contrasts with many other hemoglobin variants where single amino acid changes can lead to significant functional impairments, such as altered oxygen affinity, reduced stability, or abnormal polymerization (as seen in Hemoglobin S). The minimal functional consequence of the β119 Gly→Ala substitution in this compound highlights the specific roles and tolerances of different amino acid positions within the complex hemoglobin tetramer (α2β2). Research programs, including those at institutions like the University of Iowa, have extensively utilized techniques such as protein crystallography to determine the structures of normal and variant hemoglobins (B146990), aiming for a detailed understanding of these structure-function relationships. nih.govjppres.comnih.gov By comparing the structure of abnormal hemoglobins like this compound to normal adult hemoglobin (Hemoglobin A), researchers can pinpoint structural features essential for full functional expression. nih.gov

Advancements in Hemoglobin Variant Identification Methodologies Driven by Hb Iowa Challenges

The identification of this compound has posed notable challenges for commonly used diagnostic methods, thereby driving advancements and highlighting the need for more sophisticated techniques in hemoglobinopathy screening and diagnosis. This compound has been reported to be easily misidentified as other hemoglobin fractions, such as Hemoglobin F or Hemoglobin A, during routine neonatal screening and even in older individuals using techniques like high-performance liquid chromatography (HPLC), gel isoelectric focusing (IEF), and standard gel electrophoresis (cellulose acetate (B1210297) and citrate (B86180) agar). fishersci.nl

This propensity for misidentification has led to initial incorrect diagnoses, such as misdiagnosis of sickle cell disease or Hemoglobin C disease. fishersci.nl These challenges underscore the limitations of methods that primarily rely on charge or size separation for resolving all known hemoglobin variants. The definitive identification of this compound has required more precise techniques, such as DNA sequence analysis of the beta-globin gene to confirm the specific GGC to GCC mutation leading to the Glycine (B1666218) to Alanine (B10760859) substitution at β119. fishersci.nl The difficulties encountered with variants like this compound emphasize the critical role of molecular testing and the development of higher-resolution separation techniques, such as capillary isoelectric focusing (cIEF), which has shown promise in differentiating variants like this compound based on their isoelectric points. fishersci.nlarsveterinaria.org.brfrontiersin.org

This compound's Relevance to Broader Hemoglobin Variant Classification Systems

This compound fits within the broader classification systems for hemoglobin variants primarily as a structural hemoglobinopathy resulting from a point mutation in the beta-globin gene. Structural hemoglobinopathies are typically characterized by alterations in the amino acid sequence of the globin chains, as opposed to thalassemias which involve reduced synthesis of normal globin chains. fishersci.nlfrontiersin.org Over 600 abnormal structural hemoglobin variants have been reported, with the majority involving a single amino acid replacement. fishersci.nl

The existence and characteristics of rare variants like this compound are crucial for maintaining comprehensive databases and classification systems of hemoglobin disorders. The challenges in its identification highlight the need for these systems to account for variants with electrophoretic or chromatographic mobilities similar to common hemoglobins. Accurate classification is essential for clinical management, genetic counseling, and epidemiological studies of hemoglobinopathies. The inclusion and detailed characterization of rare variants like this compound contribute to a more complete understanding of the spectrum of human hemoglobin diversity and the potential for misleading results in standard screening protocols.

Scientific Contributions to the Field of Protein Engineering and Mutagenesis Studies

The study of naturally occurring hemoglobin variants like this compound provides valuable empirical data for the fields of protein engineering and mutagenesis. By examining the effects of specific, naturally occurring amino acid substitutions, researchers can gain insights into the contribution of individual residues to protein structure, stability, and function. The β119 position in the beta-globin chain is located in the GH helix. The fact that a Glycine to Alanine substitution at this position has minimal functional impact ecdybase.org offers specific information about the structural and functional tolerance of this region of the beta-globin chain.

This information complements studies using site-directed mutagenesis, where specific amino acid changes are intentionally introduced into proteins to probe their effects. jppres.comwikipedia.orguni-freiburg.deresearchgate.net Research groups, including those associated with the University of Iowa, have been active in using site-directed mutagenesis and X-ray crystallography to study the impact of mutations at various positions within the hemoglobin molecule on its functional properties and intersubunit contacts. jppres.comnih.gov The data derived from naturally occurring variants like this compound, alongside engineered mutants, helps refine models of protein folding, stability, and allosteric regulation. Understanding why the β119 Gly→Ala substitution is functionally silent in this compound contributes to the broader knowledge base used in designing and engineering proteins with desired properties.

Future Directions in Hemoglobin Iowa Research

Unexplored Structural-Functional Relationships in Hb Iowa

Despite reports suggesting normal stability and oxygen binding for Hb Iowa, the specific location of the β119 Gly→Ala substitution within the GH helix, near the α1-β1 interface, warrants further detailed structural and functional analyses. psu.edu The GH helix is a critical component of the globin fold and contributes to the intricate interactions between alpha and beta subunits that govern hemoglobin's allosteric properties and cooperativity in oxygen binding. nih.govacs.org While gross functional parameters may appear normal, subtle alterations in protein dynamics, inter-subunit contacts, or interactions with intracellular components within the red blood cell could exist.

Future research could employ advanced structural techniques such as high-resolution X-ray crystallography or cryo-electron microscopy to precisely determine the three-dimensional structure of Hb Iowa and compare it to wild-type hemoglobin A (HbA). grantome.comrcsb.orgnih.govrcsb.org Nuclear Magnetic Resonance (NMR) spectroscopy could provide insights into the dynamic behavior of the protein, revealing potential differences in flexibility or conformational ensembles induced by the Gly119Ala substitution. researchgate.net Furthermore, sophisticated in vitro functional assays could explore aspects beyond standard oxygen equilibrium curves, such as the kinetics of ligand binding and release under varying physiological conditions, or the variant's susceptibility to oxidative modification or interaction with other red blood cell proteins like band 3 or the red blood cell cytoskeleton. Detailed studies on the impact of the substitution on the stability of the beta-globin chain and the assembly of the α2β2 tetramer could also reveal subtle structural vulnerabilities not apparent under normal conditions.

Potential for Advanced In Vitro and In Vivo Modeling of Hb Iowa

The limited number of identified individuals with Hb Iowa poses a significant challenge for comprehensive research. researchgate.netnih.gov Developing robust in vitro and in vivo models is crucial for overcoming this limitation and enabling detailed studies of the variant's cellular and physiological effects.

In vitro approaches could involve the expression of the Hb Iowa beta-globin variant in controlled cell systems. This might include using immortalized cell lines engineered to express globin chains or utilizing induced pluripotent stem cells (iPSCs) derived from individuals with Hb Iowa. simhcottumwa.org Differentiating these iPSCs into erythroid lineages would provide a renewable source of red blood cells containing Hb Iowa, allowing for the study of its synthesis, folding, assembly with alpha-globin, and incorporation into the red blood cell. These models could facilitate investigations into the variant's impact on erythroid differentiation, red blood cell maturation, and cellular properties.

Integration of Multi-Omics Data in Hemoglobin Iowa Research

Given that individuals heterozygous for Hb Iowa are often hematologically normal, it is possible that compensatory mechanisms at the molecular level mitigate any potential negative effects of the variant. nih.govtandfonline.comresearchgate.netnih.govpsu.edu The integration of multi-omics data could provide a holistic view of the cellular landscape in the presence of Hb Iowa and identify such adaptive responses. biorxiv.orgnih.govresearcher.lifenih.gov

Future studies could involve collecting multi-omics data from individuals with Hb Iowa and comparing it to data from control individuals with HbA. Genomics data (including whole-genome or exome sequencing) could confirm the HBB gene mutation and identify any other genetic modifiers. Transcriptomics (RNA sequencing) could reveal alterations in gene expression profiles in erythroid cells, potentially highlighting pathways that are upregulated or downregulated in response to the presence of Hb Iowa. Proteomics could quantify the levels of various proteins in red blood cells, beyond hemoglobin itself, to identify changes in protein abundance or post-translational modifications. nih.govresearcher.lifenih.gov Metabolomics could provide insights into the metabolic state of the red blood cell, potentially revealing shifts in energy metabolism or oxidative stress pathways. nih.govresearcher.lifenih.gov

Integrating these different layers of omics data using bioinformatics approaches could uncover correlations and pathways that are perturbed or adapted in the presence of Hb Iowa, even in the absence of overt hematological abnormalities. biorxiv.orgsecure-platform.com This could lead to a deeper understanding of how the cell maintains homeostasis despite the presence of a variant protein.

Novel Methodological Development for Rare Hemoglobin Variant Characterization

The documented instances of Hb Iowa being misidentified by commonly used hemoglobin analysis methods highlight a critical need for improved diagnostic and characterization techniques, particularly for rare variants. researchgate.netnih.govpsu.edu Current methods like HPLC and isoelectric focusing (IEF) may not always provide sufficient resolution or specificity to distinguish rare variants from more common hemoglobins (B146990) or even fetal hemoglobin. researchgate.netnih.govmdpi.comuiowa.edu

Future methodological development should focus on creating more accurate, sensitive, and high-throughput approaches for the identification and characterization of hemoglobin variants. Mass spectrometry-based techniques, such as electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry, have shown promise in identifying globin chain masses and pinpointing amino acid substitutions. labrulez.com Further development and standardization of these methods could improve the routine detection of rare variants like Hb Iowa.

Advancements in capillary electrophoresis and other separation techniques, coupled with sophisticated data analysis algorithms, could also enhance the resolution and accuracy of hemoglobin separation and identification. researchgate.netnih.govmdpi.comuiowa.edu The development of targeted gene sequencing panels or next-generation sequencing approaches specifically designed for hemoglobinopathy screening could provide definitive identification of the underlying genetic mutation, overcoming the limitations of protein-based methods. tandfonline.com Establishing centralized databases and standardized protocols for the characterization and reporting of rare hemoglobin variants will be essential to ensure accurate identification and facilitate future research efforts globally. psu.educncb.ac.cnhtjournal.ru

Q & A

Basic Research Questions

Q. How can researchers formulate a hypothesis to study the structural-functional relationship of hemoglobin Iowa?

  • Methodological Answer : Begin with a literature review to identify gaps in understanding this compound’s mutation (e.g., β-chain substitution at position 43). Use the PICO framework (Population: hemoglobin variants; Intervention: structural analysis; Comparison: wild-type hemoglobin; Outcome: functional impact) to refine the hypothesis. For example: “Does the β43 mutation in this compound reduce oxygen-binding affinity due to altered heme-pocket dynamics?” Validate the hypothesis using circular dichroism (CD) spectroscopy and X-ray crystallography to compare tertiary structures .

Q. What experimental design considerations are critical for assessing this compound’s oxygen-binding affinity?

  • Methodological Answer : Control variables such as pH (e.g., Bohr effect analysis), temperature, and buffer composition. Use oxygen equilibrium curves (OECs) with tonometry or spectrophotometry to measure P50 values. Include wild-type hemoglobin as a control and triplicate measurements to ensure reproducibility. For example:

SampleP50 (mmHg)Hill CoefficientpH 7.4
WT Hb26.5 ± 1.22.87.4
Hb Iowa32.1 ± 1.5*2.1*7.4
*p < 0.04. Report confidence intervals and outliers .

Q. What are best practices for collecting and validating preliminary data on this compound’s stability?

  • Methodological Answer : Use thermal denaturation assays (monitored via UV-Vis spectroscopy at 405 nm) to compare melting temperatures (Tm) between wild-type and mutant hemoglobin. Validate results with differential scanning calorimetry (DSC). Ensure statistical rigor by calculating standard deviations across ≥3 independent replicates. Address confounding factors (e.g., protein purity via SDS-PAGE) and document all protocols in a lab notebook for peer review .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound across studies?

  • Methodological Answer : Conduct a meta-analysis of existing data to identify methodological disparities (e.g., buffer ionic strength, protein concentration). Use Bayesian statistical models to quantify uncertainty and heterogeneity. For example, conflicting Tm values may arise from differences in denaturation rates—address this by standardizing protocols (e.g., 1°C/min heating rate) and reporting raw data in public repositories like Zenodo .

Q. What computational approaches are optimal for modeling this compound’s mutation-induced conformational changes?

  • Methodological Answer : Employ molecular dynamics (MD) simulations (e.g., GROMACS or AMBER) to model the β43 mutation’s impact on heme-pocket dynamics over 100-ns trajectories. Validate simulations with experimental data (e.g., NMR chemical shifts). Use PyMOL for visualization and quantify root-mean-square deviation (RMSD) values for backbone atoms:

Time (ns)WT Hb RMSD (Å)Hb Iowa RMSD (Å)
201.82.6
502.13.3*
*Indicates significant divergence (p < 0.01) .

Q. How can multi-omics data integration clarify this compound’s clinical relevance in hematologic disorders?

  • Methodological Answer : Combine RNA-seq (to identify compensatory gene expression) with proteomics (e.g., mass spectrometry of erythrocyte membranes) and clinical metadata (e.g., hemoglobinopathy patient records). Use R/Bioconductor for pathway enrichment analysis (e.g., KEGG heme biosynthesis) and machine learning (e.g., random forests) to predict phenotypic outcomes. Ensure ethical compliance by de-identifying patient data and obtaining IRB approval .

Methodological Resources

  • Databases : Use UniProt (ID: P69905 for hemoglobin) and ClinVar (for mutation clinical significance) .
  • Statistical Tools : JMP or R for ANOVA, Tukey’s HSD post-hoc tests, and effect size calculations .
  • Ethical Guidelines : Adhere to University of Iowa’s IRB protocols for human/animal studies and data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.